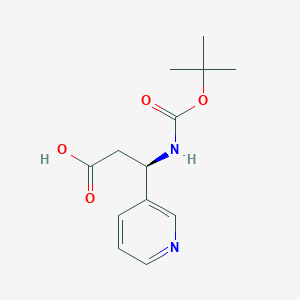

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427489 | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-96-5 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, a chiral building block of significant interest in medicinal chemistry and drug development. While specific experimental data for the (R)-enantiomer is not extensively available in public literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established analytical protocols to offer a robust resource for researchers. We present a detailed examination of its structural features, expected physicochemical properties, and in-depth, step-by-step methodologies for its characterization. The causality behind experimental choices is elucidated to provide field-proven insights. This document is intended to be a practical and authoritative reference for scientists engaged in the synthesis, purification, and application of this important molecule.

Introduction and Significance

Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid belongs to a class of non-proteinogenic amino acids that are crucial building blocks in the synthesis of peptidomimetics and other complex pharmaceutical agents. The presence of the 3-pyridyl moiety introduces a key structural element capable of participating in various biological interactions, including hydrogen bonding and metal coordination, which can be leveraged in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, making it highly amenable to solid-phase and solution-phase peptide synthesis.[1][2] The specific (R)-chirality at the beta-carbon is a critical determinant of the ultimate biological activity and selectivity of the final drug candidate.

The Boc protecting group is stable under a variety of reaction conditions but can be readily cleaved under mild acidic conditions, a property that is extensively utilized in multi-step organic synthesis.[3] This guide will delve into the essential physical properties of this compound and provide detailed protocols for its analytical characterization, ensuring a high degree of scientific integrity and reproducibility.

Physicochemical Properties

Precise experimental data for Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid is not readily found in publicly accessible databases. However, by examining closely related analogues, we can establish a reliable profile of its expected physical properties. The data presented in Table 1 is a compilation from its (S)-enantiomer and a methoxy-substituted analogue, providing a strong basis for experimental planning and characterization.

Table 1: Physicochemical Properties of Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid and Related Analogues

| Property | Expected/Analogous Value | Source/Analogue |

| Chemical Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Expected to be in the range of 120-140 °C | Based on Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid (124-130 °C) |

| Optical Rotation | Expected to be positive. The (S)-enantiomer has [α]D25 = -3 ± 2º (c=1 in MeOH) | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | General knowledge of Boc-protected amino acids[4] |

| CAS Number | Not definitively assigned. (S)-enantiomer: 297773-45-6 | [1] |

Diagram 1: Chemical Structure of Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid

Caption: Workflow for NMR-based structural confirmation.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

For structural confirmation, acquire a ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectrum.

-

Integrate the proton signals.

-

-

Spectral Interpretation:

-

Assign the chemical shifts of the observed signals to the corresponding protons in the molecule.

-

Analyze the coupling patterns to confirm connectivity.

-

Compare the obtained spectrum with the expected spectrum to verify the structure.

-

Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For chiral molecules, specialized chiral stationary phases are required to separate the enantiomers and determine the enantiomeric excess (e.e.).

Diagram 3: Logical Relationship in Chiral HPLC Method Development

Sources

An In-depth Technical Guide to the Characterization of Boc-(R)-β-Homopyridylalanine

This guide provides a comprehensive technical overview of N-tert-butyloxycarbonyl-(R)-β-homopyridylalanine, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific literature for all positional isomers, this document will focus primarily on the characterization of Boc-(R)-3-amino-4-(3-pyridyl)butyric acid , a representative and commercially available isomer, while also discussing general principles applicable to other isomers.

Introduction: The Significance of β-Amino Acid Scaffolds

β-amino acids are valuable building blocks in the design of peptidomimetics and bioactive molecules. Their incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation.[1] The pyridyl moiety, a common pharmacophore, introduces a basic nitrogen atom capable of forming key hydrogen bonds and participating in various biological interactions. The (R)-stereochemistry is crucial for defining the three-dimensional arrangement of the molecule, which dictates its interaction with chiral biological targets. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in solid-phase and solution-phase peptide synthesis.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of Boc-(R)-β-homopyridylalanine are critical for its handling, storage, and application in synthesis. The data presented here is for Boc-(3-pyridyl)-D-β-homoalanine, which corresponds to the (R) configuration.

Table 1: Physicochemical Properties of Boc-(3-pyridyl)-D-β-homoalanine

| Property | Value | Source |

| Synonyms | Boc-D-β-HomoAla(3-pyridyl)-OH, Boc-(R)-3-amino-4-(3-pyridyl)butyric acid | [2] |

| CAS Number | 269396-65-8 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [2] |

| Molecular Weight | 280.32 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 188-193 °C | [2] |

| Optical Rotation | [α]D²⁵ = +15 ± 2º (c=1 in EtOH) | [2] |

| Purity | ≥ 99.5% (HPLC, Chiral purity) | [2] |

| Storage Conditions | 0-8 °C | [2] |

These properties indicate a stable, crystalline solid with high purity, suitable for use in sensitive synthetic procedures. The positive optical rotation confirms the presence of a specific enantiomer.

Synthesis of Boc-(R)-β-Homopyridylalanine

Proposed Synthetic Pathway

A likely synthetic route could start from a suitable pyridyl aldehyde and employ an asymmetric Strecker synthesis or an Evans asymmetric alkylation followed by a Curtius rearrangement. An alternative, efficient method involves the palladium-catalyzed cross-coupling of a serine-derived organozinc reagent with a halopyridine.[4] The resulting amino acid is then protected with a Boc group.

Caption: Proposed synthetic workflow for Boc-(R)-β-Homopyridylalanine.

General Experimental Protocol for Boc Protection

This protocol is a standard procedure for the N-protection of amino acids and is expected to be effective for (R)-β-homopyridylalanine.[5][6]

Materials:

-

(R)-β-Homopyridylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M HCl)

Procedure:

-

Dissolve (R)-β-homopyridylalanine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Boc-(R)-β-homopyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the pyridyl ring, the β- and α-protons of the amino acid backbone, and the large singlet corresponding to the nine equivalent protons of the Boc group. The chemical shifts and coupling constants of the backbone protons can provide information about the conformation of the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with characteristic signals for the carbonyl carbon of the carboxylic acid, the carbamate carbon of the Boc group, the carbons of the pyridyl ring, and the aliphatic carbons of the backbone and the Boc group.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Group | Expected ¹H Chemical Shift Range | Expected ¹³C Chemical Shift Range |

| Pyridyl-H | 7.0 - 8.5 | 120 - 150 |

| NH (Boc) | 5.0 - 6.0 (broad) | - |

| CH (α) | 2.5 - 3.0 | 40 - 50 |

| CH (β) | 4.0 - 4.5 | 50 - 60 |

| CH₂ (side chain) | 2.8 - 3.2 | 35 - 45 |

| C(CH₃)₃ (Boc) | 1.4 - 1.5 (singlet) | ~28 |

| C(CH₃)₃ (Boc) | - | ~80 |

| C=O (Carbamate) | - | ~155 |

| C=O (Acid) | - | ~175 |

| COOH | 10 - 12 (broad) | - |

Note: These are estimated ranges and actual values may vary depending on the solvent and the position of the nitrogen in the pyridyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This technique is ideal for analyzing polar molecules like amino acids. In positive ion mode, the expected [M+H]⁺ ion would be at m/z 281.14. In negative ion mode, the [M-H]⁻ ion would be at m/z 279.13.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₁₄H₂₀N₂O₄, the calculated exact mass for [M+H]⁺ is 281.1496.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and enantiomeric excess of the compound.

-

Reversed-Phase HPLC (RP-HPLC): This is used to determine the chemical purity of the sample. A typical mobile phase would be a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The product should appear as a single major peak.

-

Chiral HPLC: To confirm the enantiomeric purity, a chiral stationary phase is required. The (R)-enantiomer should be well-resolved from the (S)-enantiomer, allowing for the determination of the enantiomeric excess (e.e.). A purity of ≥99.5% is reported for the commercially available Boc-(3-pyridyl)-D-β-homoalanine.[2]

Caption: A typical workflow for the characterization of synthesized compounds.

Applications in Research and Drug Development

Boc-(R)-β-homopyridylalanine is a valuable building block for the synthesis of peptidomimetics with potential therapeutic applications.

-

Peptide Synthesis: It can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The Boc group is readily removed under acidic conditions, allowing for subsequent peptide bond formation.[1][3]

-

Drug Development: The unique structural features of this amino acid can be exploited to design novel drug candidates. The pyridyl group can act as a hydrogen bond acceptor or a metal-chelating moiety, while the β-amino acid backbone can impart conformational rigidity and resistance to proteolysis.[2][7] It is particularly useful in the development of therapeutics for neurological disorders and cancer.[3][8]

Conclusion

The characterization of Boc-(R)-β-homopyridylalanine requires a multi-faceted analytical approach. A combination of NMR spectroscopy, mass spectrometry, and HPLC is essential to confirm its structure, molecular weight, and purity. While specific literature on this exact molecule is sparse, established methods for the synthesis and characterization of related compounds provide a solid framework for its investigation. As a versatile building block, Boc-(R)-β-homopyridylalanine holds significant promise for the development of novel peptide-based therapeutics.

References

-

Jackson, R. F. W., et al. (2004). Preparation of enantiomerically pure pyridyl amino acids from serine. Organic & Biomolecular Chemistry, 2(1), 119-126. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Pappalardo, L., et al. (1999). Synthesis of enantiomerically pure amino acids. ResearchGate. [Link]

-

ResearchGate. Synthesis of Boc-Protected Amino acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Preparation of enantiomerically pure pyridyl amino acids from serine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

Navigating the Procurement of Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid: A Technical Guide for Researchers

Executive Summary: Direct Availability and Strategic Alternatives

A thorough investigation of the current chemical supplier landscape reveals that Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid is not offered as a stock chemical. Searches for this compound across major vendors do not yield a specific product listing or a dedicated CAS number. However, the stereochemically pure, unprotected precursor, (R)-3-Amino-3-(3-pyridyl)-propionic acid , is commercially available. This pivotal finding shifts the procurement strategy from direct purchase to a straightforward, in-house synthesis or a custom synthesis request.

| Compound | Commercial Availability | Key Suppliers of Precursor |

| Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid | Not available as a stock item | N/A |

| (R)-3-Amino-3-(3-pyridyl)-propionic acid | Commercially available | Aladdin Scientific, Amerigo Scientific, Chem-Impex |

Procurement of the Key Precursor: (R)-3-Amino-3-(3-pyridyl)-propionic acid

The foundational step in obtaining the target molecule is the acquisition of its immediate, unprotected precursor.

Identification and Specifications

-

Chemical Name: (R)-3-Amino-3-(3-pyridyl)-propionic acid

-

Synonym: D-β-Ala-(3-pyridyl)-OH

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [2]

Verified Commercial Suppliers

Several reputable suppliers list this precursor in their catalogs, ensuring a reliable supply chain for research and development quantities.

| Supplier | Purity Specification | Notes |

| Aladdin Scientific | ≥ 95% | Listed as a "Protein Degrader Building Block"[1]. |

| Amerigo Scientific | High Quality | Available for research use[2]. |

| Chem-Impex | N/A | A versatile amino acid derivative for biochemical and pharmaceutical applications[3]. |

Synthesis of Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid: A Standard Protocol

With the precursor readily available, the synthesis of the target compound is a routine procedure involving the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This reaction is well-established and high-yielding.

Causality of Experimental Choices

The selection of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is based on its high reactivity with amines under mild basic conditions and the stability of the resulting Boc-protected amine. The Boc group is robust enough to withstand a variety of subsequent reaction conditions yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), making it ideal for multi-step syntheses. The use of a mixed solvent system, such as 1,4-dioxane and water, ensures the solubility of both the polar amino acid and the nonpolar Boc anhydride. A mild base, like sodium bicarbonate or sodium hydroxide, is required to deprotonate the amino group, enhancing its nucleophilicity to attack the carbonyl of the Boc anhydride, and to neutralize the acid byproduct.

Detailed Experimental Protocol

Materials:

-

(R)-3-Amino-3-(3-pyridyl)-propionic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

1,4-Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (R)-3-amino-3-(3-pyridyl)-propionic acid in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (or slowly add 1M NaOH) until the pH of the solution is between 9 and 10.

-

Boc Protection: To the cold, basic solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

-

Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of 2-3.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid.

-

Purification (if necessary): The product can be further purified by recrystallization or column chromatography on silica gel.

Caption: Workflow for Boc protection of (R)-3-amino-3-(3-pyridyl)-propionic acid.

Custom Synthesis Services

For laboratories that are not equipped for or prefer to outsource chemical synthesis, numerous companies offer custom synthesis of amino acid derivatives. These services can provide the target compound, Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, synthesized to your exact purity and quantity specifications.

Leading Custom Synthesis Providers

-

GenScript: A well-established provider of custom peptide synthesis services with over 18 years of experience[4].

-

Bachem: Offers custom peptide synthesis from milligram to kilogram scale with various purity levels and modifications[5].

-

ProteoGenix: Guarantees competitive pricing for custom peptide synthesis up to 150 amino acids with a wide range of modifications[6].

-

JPT Peptide Technologies: With over two decades of experience, they synthesize over a million peptides annually with a high success rate[7].

-

AAPPTec: Specializes in custom peptide synthesis, including complex and long peptides, for various applications in drug discovery and proteomics[8].

When requesting a quote, be prepared to provide the chemical structure, desired quantity, required purity, and any analytical specifications (e.g., HPLC, NMR, Mass Spectrometry).

Conclusion and Recommendations

The procurement of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid for research and development purposes requires a two-step approach. While the compound is not a stock item, its direct precursor, (R)-3-amino-3-(3-pyridyl)-propionic acid (CAS: 155050-17-2), is readily available from multiple chemical suppliers. Researchers with synthetic chemistry capabilities can efficiently prepare the target compound in-house using a standard and reliable Boc-protection protocol. Alternatively, for those who require a certified product or wish to outsource the synthesis, a host of reputable custom synthesis companies can provide the material to order. This guide provides the necessary information to confidently and efficiently source this valuable chiral building block for your drug discovery and development pipeline.

References

-

Corey Organics. BOC-3-Amino Pyridine manufacturers. [Link]

-

ACS Publications. An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds | Organic Process Research & Development. [Link]

-

GenScript. Custom Peptide Synthesis. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Amerigo Scientific. (R)-3-Amino-3-(3-pyridyl)propionic acid. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

JPT Peptide Technologies. Custom Peptide Synthesis - Get a Quote & Timeline. [Link]

-

AAPPTec. Custom Peptide Synthesis. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (R)-3-Amino-3-(3-pyridyl)propionic acid - Amerigo Scientific [amerigoscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. genscript.com [genscript.com]

- 5. bachem.com [bachem.com]

- 6. Custom peptide synthesis service – Best price guaranteed - ProteoGenix [proteogenix.science]

- 7. jpt.com [jpt.com]

- 8. peptide.com [peptide.com]

Methodological & Application

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid

β-amino acids are structural isomers of the canonical α-amino acids, featuring an additional carbon atom in their backbone. This seemingly minor structural alteration imparts significant and advantageous properties when they are incorporated into peptides and other bioactive molecules. Peptides containing β-amino acids, often termed β-peptides, exhibit a strong propensity to form stable, predictable secondary structures like helices and sheets.[1] More importantly, they show enhanced resistance to proteolytic degradation compared to their natural α-peptide counterparts, a critical feature for improving the pharmacokinetic profile of peptide-based drugs.[2]

The specific enantiomer, Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, is a valuable chiral building block in medicinal chemistry. The pyridyl moiety offers a site for hydrogen bonding and potential metal coordination, while the defined (R)-stereochemistry is crucial for achieving selective interactions with chiral biological targets like enzymes and receptors.[3] The tert-butoxycarbonyl (Boc) protecting group provides a robust, acid-labile handle essential for multi-step synthesis, particularly in solid-phase peptide synthesis.[] This guide provides a detailed, field-proven protocol for the synthesis of this compound via the classical and scalable method of chiral resolution.

Synthetic Strategy: Asymmetric Synthesis vs. Chiral Resolution

Two primary strategies exist for obtaining enantiomerically pure molecules: asymmetric synthesis and chiral resolution.

-

Asymmetric Synthesis : This elegant approach uses chiral catalysts or auxiliaries to directly produce the desired enantiomer with high selectivity.[5][6] While intellectually appealing and often efficient, developing a novel asymmetric route can be time-consuming and may require specialized, expensive reagents or catalysts that are not always readily available.[7]

-

Chiral Resolution : This method involves synthesizing the racemic compound and then separating the two enantiomers. A common and highly effective technique is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization.

For the synthesis of Boc-3-amino-3-(3-pyridyl)-propionic acid, chiral resolution presents a pragmatic, robust, and highly scalable strategy. An established method for the separation of the corresponding (S)-enantiomer utilizes (1R,2S)-(−)-ephedrine as a resolving agent, which selectively crystallizes the diastereomeric salt of the N-Boc-protected (S)-amino acid.[8] This protocol leverages that knowledge, outlining a pathway to isolate the desired (R)-enantiomer from the remaining mother liquor, providing a reliable method for accessing kilogram quantities if needed.[8]

Overall Synthetic Workflow

The synthesis is performed in three main stages:

-

Synthesis and Protection : The racemic 3-amino-3-(3-pyridyl)-propionic acid is first synthesized (or procured) and then its amino group is protected with a Boc group.

-

Diastereomeric Resolution : The racemic Boc-protected acid is treated with a chiral resolving agent to form two diastereomeric salts. One salt selectively crystallizes, allowing for its separation.

-

Liberation of the Enantiomer : The desired (R)-enantiomer is recovered from the appropriate diastereomeric salt fraction by removing the resolving agent.

Caption: Workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Purpose |

| Racemic 3-amino-3-(3-pyridyl)propionic acid | 5444-12-2 | 166.18 | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | Boc-protecting agent |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent for Boc-protection |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base for Boc-protection |

| (1R,2S)-(-)-Ephedrine | 299-42-3 | 165.23 | Chiral resolving agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for resolution & extraction |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base for work-up |

| Sodium Bisulfate Monohydrate (NaHSO₄·H₂O) | 10034-88-5 | 138.08 | Acid for product precipitation |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Extraction solvent |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Detailed Experimental Protocols

Part 1: Synthesis of Racemic N-Boc-3-amino-3-(3-pyridyl)-propionic acid

This procedure details the N-protection of the racemic amino acid, a crucial first step before chiral resolution. The use of di-tert-butyl dicarbonate is a standard and highly effective method for introducing the Boc group.[9]

-

Reaction Setup : To a stirred, ice-cooled (0-5 °C) suspension of racemic 3-amino-3-(3-pyridyl)propionic acid (10.0 g, 60.2 mmol) in a mixture of water (60 mL) and 1,4-dioxane (30 mL), add anhydrous potassium carbonate (9.1 g, 66.2 mmol). Stir until the solids dissolve.

-

Boc Anhydride Addition : Add a solution of di-tert-butyl dicarbonate (14.5 g, 66.2 mmol) in 1,4-dioxane (20 mL) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression : Allow the mixture to warm to room temperature and stir vigorously for 18-24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up :

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 40 mL) to remove any unreacted Boc anhydride and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using solid citric acid or 1M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

-

Isolation : Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield racemic Boc-3-amino-3-(3-pyridyl)-propionic acid as a white solid. The product is typically used in the next step without further purification if purity is >95% by NMR.

Part 2: Diastereomeric Resolution

This step is the core of the chiral separation. (1R,2S)-(-)-Ephedrine is used to selectively precipitate the diastereomeric salt of the (S)-amino acid, leaving the desired (R)-enantiomer's salt enriched in the solution (mother liquor).[8]

-

Salt Formation : Dissolve the racemic N-Boc acid (10.0 g, 37.5 mmol) from Part 1 in hot ethyl acetate (approx. 150 mL) at 60-70 °C. In a separate flask, dissolve (1R,2S)-(-)-ephedrine (6.2 g, 37.5 mmol) in ethyl acetate (50 mL).

-

Crystallization : Add the ephedrine solution to the hot solution of the N-Boc acid. A voluminous white solid should begin to precipitate.

-

Cooling and Isolation of (S)-Salt : Slowly cool the mixture to room temperature, then continue cooling to 15-20 °C and stir for 3-5 hours to ensure complete crystallization of the (S)-acid salt.

-

Separation : Collect the precipitated solid (the ephedrine salt of the (S)-enantiomer) by filtration. Wash the filter cake with a small amount of cold ethyl acetate. Crucially, retain the filtrate (mother liquor) as it contains the enriched salt of the desired (R)-enantiomer.

Part 3: Liberation of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid

This final stage recovers the pure (R)-enantiomer from the mother liquor obtained in Part 2.[8]

-

Solvent Removal : Concentrate the mother liquor from Part 2 under reduced pressure to obtain a crude solid/oil containing the enriched diastereomeric salt of the (R)-enantiomer.

-

Neutralization and Extraction :

-

Dissolve the residue in water (100 mL) and adjust the pH to >10 with 2M NaOH.

-

Extract the aqueous solution exhaustively with dichloromethane (4 x 50 mL) to remove the (1R,2S)-(-)-ephedrine resolving agent.

-

-

Product Precipitation :

-

Cool the remaining aqueous phase in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3.5-4.0 by the portion-wise addition of solid sodium bisulfate monohydrate (NaHSO₄·H₂O). Precise pH control is critical here to induce selective crystallization of the product.

-

Stir the resulting suspension in the ice bath for 1-2 hours.

-

-

Final Isolation : Collect the white precipitate by filtration, wash the filter cake with a small amount of cold water, and dry under vacuum at 50-60 °C to yield the final product, Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemistry.

| Analysis Method | Parameter Measured | Expected Result |

| ¹H NMR | Chemical Structure | Spectra should be consistent with the proposed structure. Key signals include the Boc group singlet (~1.4 ppm), methylene protons (~2.8 ppm), and pyridyl/methine protons. |

| Chiral HPLC | Enantiomeric Excess (ee) | Analysis using a chiral column (e.g., Daicel Crownpak CR(+)) should show a high enantiomeric excess (>98% ee) for the (R)-enantiomer.[10] |

| Mass Spec (MS) | Molecular Weight | ESI-MS should show a peak corresponding to [M+H]⁺ or [M-H]⁻ consistent with the molecular weight of 266.30 g/mol . |

| Melting Point | Purity | A sharp melting point range indicates high purity. |

Expert Insights and Troubleshooting

-

Causality of Reagent Choice : (1R,2S)-(-)-Ephedrine is an effective resolving agent because it forms diastereomeric salts with significantly different lattice energies and solubilities, which is the physical basis for fractional crystallization.[8]

-

Critical pH Control : During the final precipitation in Part 3, over-acidification can lead to the partial cleavage of the acid-labile Boc group. Conversely, incomplete acidification will result in low product yield. Using a calibrated pH meter is highly recommended over pH paper.

-

Optimizing Resolution Yield : If the enantiomeric excess of the final product is insufficient, a second recrystallization of the diastereomeric salt from the mother liquor (before the liberation step) can be performed to further enrich the (R)-enantiomer.

-

Alternative Resolving Agents : If issues arise with ephedrine, other chiral bases such as (R)-(+)-α-methylbenzylamine or cinchonidine can be explored, though this would require re-optimization of the crystallization conditions.

Conclusion

This protocol details a robust and scalable method for the synthesis of enantiomerically pure Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid via classical resolution. By carefully controlling crystallization and pH, this procedure reliably yields high-quality material suitable for advanced applications in pharmaceutical research and drug development. The explicit focus on isolating the desired enantiomer from the mother liquor provides a practical and efficient pathway that complements established procedures for the opposite enantiomer.

References

-

Reider, P. J., et al. (2001). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 5(1), 101-106. Available at: [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Chemistry Department. Available at: [Link]

-

Davies, S. G., et al. (1998). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (9), 1413-1420. Available at: [Link]

-

Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). Available at: [Link]

-

ResearchGate. (n.d.). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Request PDF. Retrieved January 26, 2026, from [Link]

-

Gennari, C., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(7), 619-621. Available at: [Link]

-

Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4825. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved January 26, 2026, from [Link]

-

Wang, Y., et al. (1997). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Yao Xue Xue Bao, 32(1), 49-55. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: A Guide to Solid-Phase Peptide Synthesis Incorporating Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid

Abstract: The integration of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural β-amino acid, Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, utilizing tert-butyloxycarbonyl (Boc) chemistry. We delve into the foundational principles of Boc-SPPS, address the unique chemical considerations posed by the pyridine side chain and β-amino acid structure, and present validated, step-by-step protocols for synthesis, cleavage, and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block in their peptide design and synthesis workflows.

Foundational Principles: The Boc Strategy in SPPS

Solid-phase peptide synthesis, a revolutionary method developed by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing.[1]

The Boc strategy, the classical and pioneering approach to SPPS, is defined by its use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group.[2] The entire synthesis relies on a principle of graduated acid lability: the Nα-Boc group is removed with a moderate acid (trifluoroacetic acid, TFA), while the more robust side-chain protecting groups and the peptide-resin linkage require a much stronger acid (e.g., anhydrous hydrogen fluoride, HF, or trifluoromethanesulfonic acid, TFMSA) for final cleavage.[3]

The general workflow of Boc-SPPS is a cyclical process, as illustrated below.

Figure 1: General workflow of Boc-based solid-phase peptide synthesis (SPPS).

The Unique Chemistry of Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid

The target amino acid presents several unique chemical characteristics that must be carefully managed during synthesis.

-

β-Amino Acid Structure: Unlike natural α-amino acids, the amino group is attached to the β-carbon. This structural motif imparts a different backbone geometry, influencing peptide secondary structures to form helices, sheets, and turns distinct from those of α-peptides. This can be exploited to create peptidomimetics with enhanced enzymatic stability.

-

Steric Hindrance: While not as hindered as α,α-disubstituted amino acids, the structure may present more steric bulk than simple α-amino acids, potentially slowing coupling kinetics.[4] This necessitates the use of highly efficient coupling reagents to ensure complete reaction.

-

The Pyridine Side Chain: The pyridine ring is a key functional feature. Its nitrogen atom is basic (pKa of pyridinium ion ≈ 5.2) and will be protonated under the acidic conditions used for Nα-Boc deprotection (TFA). This protonation effectively serves as a de facto side-chain protecting group, shielding the nitrogen from participating in side reactions. Therefore, an additional orthogonal protecting group for the pyridine nitrogen is not required in Boc-SPPS. However, this protonated state must be considered during cleavage, as the aromatic ring can be susceptible to alkylation by carbocations generated from other protecting groups.

Pre-Synthesis: Resin Selection and First Amino Acid Loading

The choice of resin is dictated by the desired C-terminus of the final peptide.

| Resin Type | C-Terminal Group | Cleavage Agent | Key Characteristics |

| Merrifield Resin | Carboxylic Acid | Strong Acid (HF) | The original SPPS resin; ester linkage is somewhat labile to repeated TFA treatments.[5] |

| PAM Resin | Carboxylic Acid | Strong Acid (HF) | Phenylacetamidomethyl linker provides greater stability to TFA over Merrifield resin, reducing chain loss.[5] |

| BHA/MBHA Resin | Amide / Substituted Amide | Strong Acid (HF) | Benzhydrylamine linker is used for the synthesis of peptide amides.[5] |

Protocol 3.1: Loading the First Amino Acid (Cesium Salt Method for Merrifield/PAM)

This method is preferred as it minimizes the risk of racemization.[5]

-

Resin Preparation: Swell 1.0 g of Merrifield or PAM resin in dichloromethane (DCM, 10 mL) for 1 hour in a suitable reaction vessel.

-

Amino Acid Preparation: In a separate flask, dissolve 2.0 equivalents (relative to resin substitution) of the C-terminal Boc-amino acid in a mixture of methanol and water. Neutralize the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

-

Solvent Removal: Remove the solvent from the amino acid solution via rotary evaporation to yield the Boc-amino acid cesium salt as a white solid. Dry thoroughly under high vacuum for at least 4 hours.

-

Coupling: Add the dried Boc-amino acid cesium salt to the swollen resin. Add 10 mL of dry N,N-dimethylformamide (DMF).

-

Reaction: Heat the suspension to 50°C and agitate for 24 hours.

-

Washing: Allow the resin to cool. Filter the resin and wash sequentially with DMF (3x), DMF/Water (1:1 v/v, 3x), DMF (3x), and DCM (3x).

-

Drying & Quantification: Dry the resin under high vacuum. The substitution level can be determined spectrophotometrically after performing a Boc-deprotection/wash cycle on a small sample and quantifying the released Boc cation adduct.

The SPPS Cycle: Step-by-Step Protocols

Once the first amino acid is loaded, the peptide is elongated by repeating the following cycle of deprotection, neutralization, and coupling.

Figure 2: Detailed chemical steps within a single Boc-SPPS elongation cycle.

Protocol 4.1: Nα-Boc Deprotection

-

Swell the peptide-resin in DCM (10 mL per gram of resin) for 20 minutes.

-

Drain the solvent.

-

Add a solution of 50% TFA in DCM (v/v) (10 mL/g resin). Agitate for 2 minutes and drain.[5]

-

Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[5]

-

Drain the TFA solution. Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[5] Finally, wash with DCM (3x). The deprotection step leaves the N-terminal amine as a trifluoroacetate salt.[3]

Protocol 4.2: Neutralization

To enable the subsequent coupling, the protonated amine must be converted to the free base.[3]

-

To the washed peptide-resin, add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) (10 mL/g resin).

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (5x) to remove excess DIEA and its salts.

Protocol 4.3: Amino Acid Coupling

The incorporation of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, being a sterically demanding β-amino acid, requires a robust activation method.

| Coupling Reagent | Description | Recommendation for this Synthesis |

| DIC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole. A classic, cost-effective method. | Effective, but slower. Risk of dicyclohexylurea (DCU) byproduct precipitation. |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Forms the HOBt active ester in situ. | Good Choice. Fast and reliable for most couplings. A standard workhorse reagent. |

| HATU/DIEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Forms the more reactive HOAt active ester. | Excellent Choice. Recommended for hindered couplings due to the higher reactivity of the OAt ester. |

Coupling Protocol (Using HATU):

-

In a separate vessel, pre-activate the amino acid. Dissolve 3.0 eq of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid and 2.9 eq of HATU in DMF. Add 6.0 eq of DIEA. Allow the solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (blue beads), the coupling should be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection

This is the most critical and hazardous step in Boc-SPPS. It requires a strong acid to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. Anhydrous HF is highly effective but requires a specialized, expensive apparatus due to its toxicity and corrosiveness. TFMSA is a viable, albeit still highly corrosive, alternative.

Crucial Role of Scavengers: During cleavage, protective groups are released as reactive carbocations. These can alkylate nucleophilic residues like Trp, Met, Tyr, Cys, and the pyridine ring of our target amino acid. Scavengers are nucleophiles added to the cleavage cocktail to trap these cations.[6][7]

| Cleavage Cocktail | Composition (v/v or w/v) | Application Notes |

| Standard HF Cleavage | HF:Anisole (90:10) | For simple peptides without sensitive residues. Anisole scavenges benzyl and t-butyl cations. |

| Reagent K | TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5) | A widely used "universal" cocktail for TFA-based cleavage (Fmoc-SPPS), but the scavenger principles apply. Good for peptides with Cys, Met, Trp, Tyr.[6] |

| Low/High HF Cleavage | Low: HF:DMS (25:75) + p-cresol, thiocresol. High: HF:Anisole (90:10) | A two-step method. The "low" HF step removes many side-chain groups under milder conditions before the "high" HF step cleaves the peptide from the resin. |

Protocol 5.1: High HF Cleavage

!!! WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must ONLY be performed by trained personnel in a dedicated, HF-rated chemical fume hood using a specialized HF cleavage apparatus.

-

Preparation: Place the dried peptide-resin (up to 0.5 g) in the reaction vessel of the HF apparatus. Add a magnetic stir bar and 1.0 mL of anisole (scavenger) per gram of resin.

-

Cooling: Cool the reaction vessel to -5°C to 0°C using an ice/salt bath.

-

HF Distillation: Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by applying a vacuum. The HF is trapped in a calcium oxide or soda lime trap.

-

Peptide Precipitation: After all HF is removed, the resin will appear as a dry powder. Add approximately 30 mL of ice-cold diethyl ether to the reaction vessel. Stir for 15 minutes to precipitate the crude peptide and dissolve organic scavengers.

-

Isolation: Filter the peptide/resin mixture through a fritted funnel. Wash the resin and precipitated peptide thoroughly with cold ether (3x).

Post-Cleavage Workup and Analysis

-

Extraction: Extract the crude peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid or a TFA/water/acetonitrile mixture.

-

Lyophilization: Freeze the aqueous extract and lyophilize to obtain the crude peptide as a fluffy white powder.

-

Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[8]

-

Analysis and Characterization:

-

Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto an analytical HPLC system.[9]

-

Mass Spectrometry (MS): Confirm the identity of the peptide by verifying its molecular weight. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.[10]

-

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. AAPPTec. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release. Inorganic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck KGaA. Retrieved from [Link]

-

Montalbán-López, M., & Scott, T. A. (2018). Advances on the biosynthesis of pyridine rings. Natural Product Reports. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters. American Chemical Society. Retrieved from [Link]

-

CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. Retrieved from [Link]

-

Peptidesciences. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Peptide Sciences. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biovera.com.au [biovera.com.au]

- 9. almacgroup.com [almacgroup.com]

- 10. apexpeptidesupply.com [apexpeptidesupply.com]

Application Notes and Protocols for Neuropharmacological Research: Boc-(R)-3-amino-3-(3-pyridyl)-propionic Acid

Introduction: A Novel Chemical Scaffold for Probing the GABAergic System

Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid is a chiral β-amino acid derivative that presents a compelling scaffold for neuropharmacological exploration. Its structure, featuring a pyridine ring, suggests potential interactions with various neurotransmitter systems. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in synthetic chemistry, making it an ideal precursor for the active compound, (R)-3-amino-3-(3-pyridyl)-propionic acid.[1] Given the structural similarities between its deprotected form and γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound is a prime candidate for investigation as a modulator of GABA receptors.[2][3]

These application notes provide a comprehensive guide for researchers to systematically characterize the neuropharmacological profile of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, from initial preparation of the active compound to in-depth in vitro and in vivo functional assessments. The protocols herein are designed to test the hypothesis that (R)-3-amino-3-(3-pyridyl)-propionic acid acts as a ligand for GABA receptors, a critical target in the study and treatment of anxiety disorders, epilepsy, and other neurological conditions.[2][4]

Part 1: Preparation of the Active Compound

The commercially available Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid requires deprotection to yield the active ligand for biological assays. The Boc group is efficiently removed under acidic conditions.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the removal of the Boc protecting group.[5][6]

Materials:

-

Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid (1 eq) in anhydrous DCM (0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a minimal amount of DCM and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield (R)-3-amino-3-(3-pyridyl)-propionic acid.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Characterization

The initial characterization of the deprotected compound, hereafter referred to as "Test Compound," involves determining its ability to bind to and modulate the function of GABA receptors.

Hypothesized Mechanism of Action

The Test Compound may interact with GABA-A or GABA-B receptors as an agonist, antagonist, or allosteric modulator. The following protocols are designed to elucidate these potential interactions.

Protocol 2: Radioligand Binding Assay for GABA-A Receptors

This protocol determines the binding affinity (Ki) of the Test Compound for the GABA-A receptor using [³H]muscimol, a high-affinity agonist.[7][8]

Materials:

-

Rat whole brain tissue

-

[³H]muscimol (specific activity ~20-30 Ci/mmol)

-

GABA (for non-specific binding determination)

-

Test Compound stock solution

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Polypropylene assay tubes

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brains in 20 volumes of ice-cold 0.32 M sucrose.

-

Centrifuge at 1,000 x g for 10 min at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 min at 4°C.

-

Resuspend the pellet in ice-cold binding buffer and repeat the centrifugation. Wash the pellet three times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and a range of Test Compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

To each tube, add:

-

100 µL binding buffer (for total binding) OR 100 µL of 1 mM GABA (for non-specific binding) OR 100 µL of Test Compound dilution.

-

100 µL of [³H]muscimol (final concentration ~2-5 nM).

-

800 µL of the membrane preparation.

-

-

Vortex gently and incubate for 30-60 min at 4°C.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with 4 mL of ice-cold binding buffer.

-

Place filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the Test Compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]muscimol and Kd is its dissociation constant.

-

Protocol 3: Electrophysiological Characterization in Brain Slices

This protocol uses whole-cell patch-clamp electrophysiology to assess the functional effect of the Test Compound on GABA-A receptor-mediated currents in neurons from acute brain slices (e.g., hippocampus or cortex).[9][10][11]

Materials:

-

Acute brain slices from rats or mice

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

GABA, bicuculline (GABA-A antagonist)

-

Test Compound

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices using a vibratome in ice-cold, oxygenated aCSF.

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Establish a whole-cell voltage-clamp recording from a neuron (holding potential -70 mV).

-

Isolate GABA-A receptor-mediated currents by including blockers of ionotropic glutamate receptors (e.g., CNQX and AP5) in the aCSF.

-

-

Experimental Paradigms:

-

Agonist Activity: Apply increasing concentrations of the Test Compound to the slice and measure any induced inward current. A direct activation indicates agonist properties.

-

Antagonist Activity: Co-apply a submaximal concentration of GABA with increasing concentrations of the Test Compound. A reduction in the GABA-evoked current suggests antagonist activity.

-

Allosteric Modulation: Co-apply a low concentration of GABA (EC₁₀-EC₂₀) with the Test Compound. Potentiation of the GABA-evoked current indicates positive allosteric modulation, while inhibition suggests negative allosteric modulation.

-

-

Data Analysis: Measure the peak amplitude of the evoked currents. Construct concentration-response curves and calculate EC₅₀ or IC₅₀ values.

| Parameter | Description | Typical Units |

| Ki | Inhibitor binding affinity | nM or µM |

| IC₅₀ | Half-maximal inhibitory concentration | nM or µM |

| EC₅₀ | Half-maximal effective concentration | nM or µM |

| I_max | Maximum current response | pA or nA |

Part 3: In Vivo Behavioral Assessment

Based on the in vitro findings, in vivo studies can be designed to investigate the behavioral effects of the Test Compound. The following protocols are standard for assessing anxiolytic/anxiogenic and anticonvulsant/pro-convulsant properties, which are often modulated by the GABAergic system.[4][12][13]

Protocol 4: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.

Materials:

-

Elevated plus maze apparatus

-

Video tracking software

-

Test Compound, vehicle, and a positive control (e.g., diazepam)

-

Mice or rats

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer the Test Compound (at various doses), vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a 30-minute pre-treatment period, place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes, recording its behavior with the video tracking system.

-

Measure parameters such as the number of entries into and the time spent in the open and closed arms.

-

An anxiolytic effect is indicated by a significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.

Protocol 5: Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to screen for anticonvulsant or pro-convulsant activity. Anticonvulsants increase the latency to or prevent seizures induced by the chemoconvulsant PTZ.

Materials:

-

Pentylenetetrazole (PTZ) solution

-

Test Compound, vehicle, and a positive control (e.g., diazepam)

-

Observation chambers

-

Stopwatches

-

Mice or rats

Procedure:

-

Administer the Test Compound (at various doses), vehicle, or positive control 30 minutes prior to PTZ administration.

-

Inject a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c. or i.p.).

-

Immediately place the animal in an individual observation chamber and start the stopwatch.

-

Observe the animal for 30 minutes for the onset of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) and note the latency.

-

Record the severity of the seizures using a standardized scoring system (e.g., Racine scale).

-

An anticonvulsant effect is indicated by a significant increase in the latency to the first seizure or a reduction in seizure severity compared to the vehicle group. A pro-convulsant effect would be the opposite.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial neuropharmacological characterization of Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid. By systematically evaluating its interaction with the GABAergic system, researchers can elucidate its mechanism of action and potential therapeutic relevance. Positive findings from these studies would warrant further investigation into its selectivity for different GABA receptor subtypes, its pharmacokinetic profile, and its efficacy in more complex animal models of neurological and psychiatric disorders.

References

- Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). Baclofen: a selective GABAB receptor agonist.

- GABAARs: structure, function, pharmacology, and related disorders.

- An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 5(5), 453-457.

- File, S. E. (1987). GABA and the behavioral effects of anxiolytic drugs.

- Poe, M. M., Methuku, K. R., Li, G., et al. (2016). Synthesis and characterization of a novel γ-aminobutyric acid type A (GABA(A)) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of medicinal chemistry, 59(23), 10800–10806.

- Kumar, P., & Kumar, S. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8.

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.

- Heaulme, M., Chambon, J. P., Leyris, R., Molimard, J. C., Wermuth, C. G., & Biziere, K. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain research, 384(2), 224–231.

- Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature reviews. Neuroscience, 6(3), 215–229.

- Pfizer Inc. (1998). Boc-3-(3-pyridyl)-L-alanine synthesis. US5798352A.

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Khom, S., Strommer, B., Ramharter, J., et al. (2010). Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization. British journal of pharmacology, 161(1), 65–78.

- Wu, J. Y., Wu, Y., & Jin, Y. (2007). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology, 97(2), 1479-1490.

- Chambon, J. P., Feltz, P., Heaulme, M., Restle, S., Schlichter, R., Biziere, K., & Wermuth, C. G. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site.

- Bhatt, S., & Mahesh, R. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research, 12(4), 569-575.

- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1987). International Journal of Peptide and Protein Research, 29(1), 118-125.

- Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. In GABAB Receptor Pharmacology (pp. 25-103). Springer.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5092.

- Khan, A., et al. (2016). GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn.

- Palma, E., et al. (2020). Electrophysiology of ionotropic GABA receptors. Neuronal Signaling, 4(2).

- New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3584.

- Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts. Frontiers in Molecular Neuroscience, 12, 26.

-

Kittler, J. (2014, March 14). GABAA receptor membrane dynamics and the tuning of inhibitory synapses [Video]. YouTube. [Link]...

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

- Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity. International Journal of Molecular Sciences, 23(4), 2197.

-

GABA. (n.d.). PDSP. Retrieved from [Link]

- Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current protocols in pharmacology, Chapter 1, Unit 1.5.

-

Panic disorder. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Preparation method of (R)-3-Boc-aminopiperidine. (2015). CN105130879A.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. (2014). Journal of visualized experiments : JoVE, (93), 52021.

- a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). RSC Advances, 5(113), 93229-93233.

- New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). Molecules, 28(12), 4701.

- Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit.

- Dhall, H., Sikka, P., Kumar, A., & Mishra, A. K. (2016). Recent advancements and biological activities of aryl propionic acid derivatives: A review. Oriental Journal of Chemistry, 32(4), 1831-1838.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA and the behavioral effects of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA receptors in Cerebellar Granule Neurons by Ethanol: A Review of Genetic and Electrophysiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: A Practical Guide to the Peptide Elongation Cycle with Boc-(D)-3-amino-3-(3-pyridyl)-propionic Acid

Introduction: The Strategic Incorporation of Pyridyl-Containing β-Amino Acids

In the landscape of contemporary drug discovery and peptide science, the incorporation of unnatural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and receptor specificity. Among these, β-amino acids are of particular interest as they can induce unique secondary structures in peptides, such as helices and turns, and often confer resistance to enzymatic degradation. The specific introduction of a pyridyl moiety, as in Boc-(D)-3-amino-3-(3-pyridyl)-propionic acid, offers an additional layer of functionality. The pyridine ring can engage in specific biological interactions and its basic nitrogen atom can influence the peptide's solubility and pharmacokinetic profile.[1]

This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the successful incorporation of Boc-(D)-3-amino-3-(3-pyridyl)-propionic acid into a growing peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and address potential challenges to ensure a high-yield, high-purity synthesis.

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow: A Conceptual Overview

Boc-based SPPS is a well-established method for the stepwise assembly of amino acids on a solid support.[2][3] The process is cyclic, with each cycle extending the peptide chain by one amino acid.[][5] The fundamental steps of each elongation cycle are:

-

Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) group is removed from the N-terminus of the resin-bound peptide.

-

Neutralization: The resulting ammonium salt is neutralized to the free amine.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminal amine of the peptide chain.

-

Washing: Excess reagents and byproducts are washed away, preparing the resin for the next cycle.

This cyclical process is repeated until the desired peptide sequence is assembled.[5]

Visualizing the Elongation Cycle

The following diagram illustrates the key stages of the Boc-SPPS elongation cycle for incorporating a new amino acid.

Caption: The Boc-SPPS Elongation Cycle.

Detailed Protocol for the Incorporation of Boc-(D)-3-amino-3-(3-pyridyl)-propionic Acid

The incorporation of a β-amino acid, particularly one with the steric hindrance of a pyridyl group, requires careful optimization of the coupling step to ensure high efficiency and prevent side reactions.

Materials and Reagents

| Reagent | Recommended Grade | Supplier (Example) | Notes |

| Merrifield or PAM Resin | 100-200 mesh | ChemPep | Choose resin based on the desired C-terminal acid or amide. Pre-loaded resin with the first amino acid is recommended to avoid challenging initial loading steps.[6] |

| Dichloromethane (DCM) | Anhydrous, ACS | Sigma-Aldrich | Used for resin swelling and washing. |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich | Primary solvent for coupling and washing. |